molecular formula C14H9F5S B14501067 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene CAS No. 65015-48-7

1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene

Cat. No.: B14501067
CAS No.: 65015-48-7
M. Wt: 304.28 g/mol
InChI Key: PAXGVYVKWAMASA-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene is a fluorinated aromatic compound It is characterized by the presence of five fluorine atoms attached to the benzene ring and a sulfanyl group linked to a 2-methylphenylmethyl moiety

Preparation Methods

The synthesis of 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene typically involves the following steps:

    Starting Materials: The synthesis begins with pentafluorobenzene and 2-methylbenzyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.

    Catalysts: A base such as potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction.

    Procedure: The pentafluorobenzene is reacted with 2-methylbenzyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the study of aromatic substitution reactions.

    Biology: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological macromolecules.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it an electron-deficient system, facilitating electrophilic aromatic substitution reactions.

    Nucleophilic Attack: The sulfanyl group can act as a nucleophile, participating in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and reactivity.

Comparison with Similar Compounds

1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene can be compared with other similar compounds such as:

    Pentafluorobenzene: Lacks the sulfanyl group and 2-methylphenylmethyl moiety, making it less versatile in chemical reactions.

    2,3,4,5,6-Pentafluorotoluene: Contains a methyl group instead of the sulfanyl group, resulting in different reactivity and applications.

    1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Has a trifluoromethyl group instead of the sulfanyl group, leading to different electronic properties and reactivity.

The uniqueness of this compound lies in its combination of fluorine atoms and the sulfanyl group, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

65015-48-7

Molecular Formula

C14H9F5S

Molecular Weight

304.28 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(2-methylphenyl)methylsulfanyl]benzene

InChI

InChI=1S/C14H9F5S/c1-7-4-2-3-5-8(7)6-20-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,6H2,1H3

InChI Key

PAXGVYVKWAMASA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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